molecular formula C12H14N2O3S B11681829 Propyl [(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetate

Propyl [(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetate

Cat. No.: B11681829
M. Wt: 266.32 g/mol
InChI Key: GINABNQWXZHVFU-UHFFFAOYSA-N
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Description

PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a cyano group, a methyl group, and a dihydropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridinyl ring, introduction of the cyano group, and esterification to form the propyl ester. Common reagents used in these reactions include acetic acid, hydrochloric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or the dihydropyridinyl ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The cyano group and the dihydropyridinyl ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridinyl derivatives and esters with cyano groups. Examples include:

Uniqueness

The uniqueness of PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

propyl 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H14N2O3S/c1-3-4-17-11(16)7-18-12-9(6-13)8(2)5-10(15)14-12/h5H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

GINABNQWXZHVFU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(=CC(=O)N1)C)C#N

Origin of Product

United States

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